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Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191 Get Quote

4-(1H-Pyrazol-4-yl)benzoic acid stands as a molecule of significant interest at the confluence

of materials science and medicinal chemistry. As a heterocyclic compound, it incorporates the

pyrazole ring—a "privileged scaffold" found in numerous commercially available drugs, valued

for its diverse pharmacological activities.[1][2][3] Its structure is bifunctional; the pyrazole

moiety and the carboxylic acid group are both capable of coordinating to metal ions, making it

an exemplary linker molecule for the rational design of advanced materials like Metal-Organic

Frameworks (MOFs).[4][5][6][7] This guide provides a comprehensive, field-proven framework

for the synthesis and rigorous characterization of this versatile compound, intended for

researchers, scientists, and professionals in drug development and materials science.

Molecular Synthesis: A Suzuki-Miyaura Coupling
Approach
The most robust and widely adopted method for synthesizing 4-(1H-Pyrazol-4-yl)benzoic acid
is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8][9] This approach is

favored due to its high efficiency, excellent functional group tolerance (critically, it

accommodates the unprotected carboxylic acid and pyrazole N-H), and the commercial

availability of the necessary precursors. The reaction couples an aryl halide with an aryl boronic

acid.

Causality of Experimental Design: The choice of reactants involves coupling 4-bromobenzoic

acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or, alternatively, 4-bromo-

1H-pyrazole with 4-carboxyphenylboronic acid. The use of a palladium catalyst, such as
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Pd(PPh₃)₄ or a more advanced precatalyst, in the presence of a base (e.g., Na₂CO₃ or K₃PO₄)

and a solvent mixture (e.g., dioxane/water), facilitates the catalytic cycle of oxidative addition,

transmetalation, and reductive elimination to form the new carbon-carbon bond.[9][10][11]

Experimental Workflow: Synthesis via Suzuki-Miyaura
Coupling
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Reaction Setup

Reaction Execution

Work-up & Purification

1. Combine Reactants
- 4-Bromobenzoic Acid (1.0 eq)

- Pyrazole-4-boronic acid pinacol ester (1.1 eq)
- Pd(PPh₃)₄ (5 mol%)

- Na₂CO₃ (2.5 eq)

2. Add Solvents
- 1,4-Dioxane

- Water (4:1 ratio)

In Schlenk flask

3. Degas Mixture
(e.g., 3x vacuum/argon cycles)

4. Heat Reaction
(e.g., 90-100 °C, 6-12 h under Argon)

5. Cool to RT & Filter

6. Acidify Aqueous Layer
(e.g., with 1M HCl to pH ~4)

7. Isolate Precipitate
(via vacuum filtration)

8. Wash & Dry
- Wash with cold water

- Dry under vacuum

9. Recrystallize
(e.g., from Ethanol/Water)

Final Product:
4-(1H-Pyrazol-4-yl)benzoic acid

Yields pure product

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
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Physicochemical and Spectroscopic
Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the

structure and purity of 4-(1H-Pyrazol-4-yl)benzoic acid.

Fundamental Properties
The foundational data for the compound are summarized below.

Property Value Source

Molecular Formula C₁₀H₈N₂O₂ [12][13]

Molecular Weight 188.18 g/mol [12][14]

CAS Number 1017794-47-6 [12]

Appearance Yellow to off-white solid [12]

pKa 4.09 ± 0.10 (Predicted) [12]

Storage Temp. 2-8 °C [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.[15] ¹H

and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

Expertise & Causality: The choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is

critical. This solvent is required to dissolve the polar compound and, importantly, allows for the

observation of exchangeable protons (N-H and COOH), which would be lost in solvents like

D₂O or CD₃OD.[16]

Detailed Protocol: NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
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Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a

5 mm NMR tube.[15][16]

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of

400 MHz or higher for optimal resolution.

Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈

2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Expected Spectral Data:

¹H NMR (DMSO-d₆) Expected δ (ppm) Multiplicity Assignment

Carboxylic Acid ~12.9 Broad Singlet 1H, -COOH

Pyrazole N-H ~13.1 Broad Singlet 1H, -NH

Pyrazole C-H ~8.3, ~8.0 Singlet(s)
2H, Pyrazole ring

protons

Benzoic Acid ~7.95 Doublet
2H, Protons ortho to -

COOH

Benzoic Acid ~7.85 Doublet
2H, Protons meta to -

COOH

¹³C NMR (DMSO-d₆) Expected δ (ppm) Assignment

Carboxylic Acid ~167 C=O

Benzoic Acid ~145, ~131 Quaternary aromatic carbons

Benzoic Acid ~130, ~126 Aromatic C-H

Pyrazole ~135, ~120 Pyrazole ring carbons

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in the molecule, providing orthogonal validation to NMR data.[17][18]
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Expertise & Causality: The IR spectrum is dominated by features of the carboxylic acid and the

aromatic rings. The carboxylic acid O-H stretch is characteristically very broad due to strong

intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.[19][20]

This broadness is a key diagnostic feature.

Detailed Protocol: FT-IR Analysis (KBr Pellet)

Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade

Potassium Bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to

form a transparent or translucent pellet.

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum,

typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid (H-bonded)

~3150 N-H Stretch Pyrazole

~3050 C-H Stretch Aromatic

~1700 - 1680 C=O Stretch Carboxylic Acid

~1610, ~1580 C=C Stretch Aromatic Rings

~1300 C-O Stretch Carboxylic Acid

~1250 C-N Stretch Pyrazole Ring

Mass Spectrometry (MS)
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MS provides the definitive molecular weight of the compound, confirming its elemental

composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule.

Its polarity and acidic nature allow it to be readily ionized in either positive mode ([M+H]⁺) or

negative mode ([M-H]⁻), making it amenable to high-resolution mass analysis for exact mass

determination.

Detailed Protocol: High-Resolution MS (HRMS-ESI)

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass

spectrometer (e.g., TOF or Orbitrap).

Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the

protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Analysis: Compare the measured exact mass to the calculated theoretical mass to confirm

the elemental formula.

Expected Mass Spectrometry Data:

Parameter Value

Molecular Formula C₁₀H₈N₂O₂

Calculated Exact Mass 188.0586 g/mol

Expected [M+H]⁺ (ESI+) m/z 189.0664

Expected [M-H]⁻ (ESI-) m/z 187.0513

Comprehensive Characterization Workflow
The synergy of these techniques provides a self-validating system for structural confirmation.
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Structural Validation

Synthesized Product

Mass Spectrometry (MS)
- Confirms Molecular Weight

- Validates Elemental Formula

Infrared (IR) Spectroscopy
- Identifies Functional Groups

(COOH, N-H, C=C)

NMR Spectroscopy
(¹H, ¹³C)

- Elucidates C-H Framework
- Confirms Connectivity

Structurally Confirmed
4-(1H-Pyrazol-4-yl)benzoic acid

Combined data provides
unambiguous confirmation

Combined data provides
unambiguous confirmation

Combined data provides
unambiguous confirmation

Click to download full resolution via product page

Caption: A multi-technique workflow for structural validation.

Applications and Future Directions
The confirmed structure of 4-(1H-Pyrazol-4-yl)benzoic acid unlocks its potential in several

advanced fields:

Drug Discovery: It serves as a valuable building block for synthesizing more complex

molecules targeting a range of diseases.[21][22][23] The pyrazole core is a key component

in numerous kinase inhibitors and antibacterial agents.[2]

Materials Science: As a rigid, bifunctional organic linker, it is highly suitable for the synthesis

of porous Metal-Organic Frameworks (MOFs). These materials have applications in gas

storage (e.g., H₂), gas separation (e.g., CO₂/N₂), and catalysis.[4][5]

This guide establishes a robust and reliable protocol for the synthesis and characterization of

4-(1H-Pyrazol-4-yl)benzoic acid, ensuring the high fidelity required for demanding research

and development applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1633191?utm_src=pdf-body-img
https://www.benchchem.com/product/b1633191?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591900/
https://pubs.acs.org/doi/10.1021/acsomega.9b01967
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://pubmed.ncbi.nlm.nih.gov/30720453/
https://pubs.acs.org/doi/abs/10.1021/ja061716i
https://www.benchchem.com/product/b1633191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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